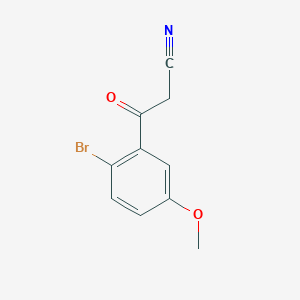

3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZISNDFOXXQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384421 | |

| Record name | 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-65-9 | |

| Record name | 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile

CAS Number: 175136-65-9

This guide provides a comprehensive technical overview of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, reactivity, and potential applications.

Compound Identification and Properties

This compound, also known as 2-bromo-5-methoxybenzoylacetonitrile, is a substituted aromatic β-ketonitrile. Its chemical structure incorporates a brominated methoxy-substituted phenyl ring, a ketone, and a nitrile group, making it a versatile building block for more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 175136-65-9 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Melting Point | 92°C | [Echemi Safety Data Sheet] |

| Appearance | Solid (form may vary) | N/A |

| Synonyms | 2-bromo-5-methoxybenzoylacetonitrile | [2] |

Safety and Handling:

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is through a Claisen condensation reaction. This reaction involves the acylation of the anion of acetonitrile with a suitable ester, in this case, a methyl or ethyl ester of 2-bromo-5-methoxybenzoic acid.

Proposed Synthetic Protocol: Claisen Condensation

This protocol outlines a representative procedure for the synthesis of the title compound. The causality behind the experimental choices lies in the need for a strong base to deprotonate acetonitrile, which is a relatively weak carbon acid. Sodium amide or sodium hydride are effective for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the base and the reactive anion.

Reagents:

-

Methyl 2-bromo-5-methoxybenzoate (1.0 eq)

-

Anhydrous acetonitrile (2.0-3.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 2.5 eq) or Sodium Amide (2.5 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride or sodium amide under a nitrogen atmosphere. Anhydrous THF or diethyl ether is added to the flask.

-

Anion Formation: Anhydrous acetonitrile is added dropwise to the stirred suspension of the base at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the acetonitrile anion.

-

Acylation: A solution of methyl 2-bromo-5-methoxybenzoate in anhydrous THF or diethyl ether is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the dropwise addition of 1 M HCl to neutralize the excess base and protonate the enolate product. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Caption: Potential reaction pathways for this compound.

Potential Applications in Research and Drug Discovery

While specific applications of this compound are not extensively documented in the literature, its structural motifs suggest significant potential in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: The presence of the bromo-methoxyphenyl group is found in various biologically active molecules. For instance, related structures like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile are key intermediates in the synthesis of the antianginal drug Ivabradine. [3]This suggests that the title compound could serve as a valuable precursor for the synthesis of novel pharmaceutical agents.

-

Scaffold for Heterocyclic Libraries: As discussed in the reactivity section, this compound is an ideal starting material for the synthesis of diverse heterocyclic libraries. Such libraries are crucial in high-throughput screening campaigns for the discovery of new drug candidates.

-

Molecular Probes and Materials Science: The functional groups present could be modified to introduce fluorophores or other reporter groups, enabling its use as a molecular probe. The aromatic system and polar functional groups might also lend themselves to applications in the development of novel organic materials.

Conclusion

This compound is a synthetically valuable compound with a rich potential for chemical transformations. Its synthesis via Claisen condensation is a plausible and efficient route. The presence of multiple reactive centers—the acidic methylene bridge, the electrophilic nitrile and ketone carbons, and the aromatic ring—makes it a versatile building block for a wide range of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

-

BIOFOUNT. 175136-65-9|this compound. [Link]

- Google Patents. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

Sources

2-Bromo-5-methoxybenzoylacetonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-methoxybenzoylacetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-methoxybenzoylacetonitrile, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights grounded in authoritative data.

Compound Identification and Structural Elucidation

2-Bromo-5-methoxybenzoylacetonitrile, also identified as 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile, is a multifunctional organic compound. Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a benzoylacetonitrile moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in medicinal chemistry.

It is crucial to distinguish this compound from structurally similar molecules to ensure clarity in research and procurement:

-

2-(2-Bromo-5-methoxyphenyl)acetonitrile: Lacks the carbonyl (C=O) group of the benzoyl moiety.

-

2-Bromo-5-methoxybenzonitrile: The nitrile group is directly attached to the aromatic ring.

The strategic placement of a reactive bromine atom, an electron-donating methoxy group, a ketone, and a nitrile function provides multiple sites for synthetic transformations.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile, HMS549J09 | [1] |

| CAS Number | 175136-65-9 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | Calculated |

| Molecular Weight | 254.08 g/mol | Calculated |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)CC#N | Inferred |

| InChI Key | Inferred from structure |

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectral signatures of 2-Bromo-5-methoxybenzoylacetonitrile is fundamental for its application in a laboratory setting.

Physical Properties

The following table summarizes the known and predicted physical properties. Data for this specific compound is limited, so some values are computed.

| Property | Value | Source |

| Density | 1.485 g/cm³ (Predicted) | [1] |

| Flash Point | 189.3 °C (Predicted) | [1] |

| Vapour Pressure | 2.87E-06 mmHg at 25 °C (Predicted) | [1] |

| Solubility | No data available | [1] |

Expected Spectroscopic Signatures

While specific experimental spectra are not publicly available, the structure allows for the prediction of key spectroscopic features essential for its identification and quality control[2][3].

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂) protons adjacent to the carbonyl and nitrile groups, and the methoxy (-OCH₃) protons. The aromatic protons will exhibit splitting patterns influenced by their neighboring bromine and methoxy substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), the methylene carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band for the carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹), a sharp, medium-intensity peak for the nitrile (C≡N) stretch (~2250 cm⁻¹), and characteristic C-O stretching bands for the methoxy ether group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of the key precursor, 2-bromo-5-methoxybenzoic acid, is well-documented. It typically involves the selective bromination of 3-methoxybenzoic acid[4][5]. This precursor can then be converted to a more reactive species, such as an acid chloride, to facilitate the final acylation step.

The following diagram illustrates a potential high-level workflow for its synthesis.

Caption: Proposed synthetic workflow for 2-Bromo-5-methoxybenzoylacetonitrile.

Core Reactivity and Mechanistic Insights

The utility of 2-Bromo-5-methoxybenzoylacetonitrile as a synthetic intermediate stems from the reactivity of its distinct functional groups.

-

Aryl Bromide: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings[6]. This allows for the introduction of diverse substituents at the 2-position of the phenyl ring, a critical strategy in drug discovery for exploring structure-activity relationships (SAR).

-

Ketone and Methylene Group: The α-methylene protons are acidic and can be deprotonated to form an enolate. This enolate can participate in a wide range of reactions, including alkylations, aldol condensations, and Michael additions. The ketone itself can be reduced to an alcohol or converted to other functional groups.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. Phenylacetonitrile compounds, in general, are valued for their ability to be transformed into these key functional groups[7].

This multi-faceted reactivity makes the compound a powerful scaffold for generating libraries of complex molecules.

Caption: Reactivity map of 2-Bromo-5-methoxybenzoylacetonitrile's functional groups.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 2-Bromo-5-methoxybenzoylacetonitrile are not extensively reported, its structural motifs are present in many biologically active molecules. Its value lies in its role as a key intermediate for synthesizing more complex pharmaceutical compounds[6].

The ability to perform diverse chemical transformations at its three main functional groups allows for the rapid generation of compound libraries. This is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a core scaffold to identify hits and optimize lead compounds[8]. For instance, related N-(methoxyphenyl) methoxybenzenesulphonamides have shown potent cytotoxic activity against human tumor cell lines, highlighting the potential of this substitution pattern in oncology research[9].

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 2-Bromo-5-methoxybenzoylacetonitrile. The following information is based on data for the compound and structurally related chemicals[1][10].

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[10].

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation[10][11].

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[1].

-

Personal Protective Equipment (PPE):

First Aid Measures

-

If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist[1].

-

On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[10].

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[12].

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][10].

Storage

-

Conditions: Keep container tightly closed in a dry and well-ventilated place[10].

-

Incompatibilities: Avoid contact with strong oxidizing agents[12].

Conclusion

2-Bromo-5-methoxybenzoylacetonitrile is a strategically designed chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its trifunctional nature—an aryl bromide for cross-coupling, a versatile ketone/active methylene group, and a convertible nitrile—offers chemists a powerful platform for molecular construction and diversification. While direct data on this compound is sparse, a comprehensive understanding of its properties and reactivity can be expertly inferred from its structure and the behavior of related compounds. Adherence to strict safety protocols is mandatory for its handling. This guide serves as a foundational resource for scientists looking to leverage this promising building block in their research endeavors.

References

-

PubChem. 2-(2-Bromo-5-methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

Chen, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1373. [Link]

-

Abad-Grillo, T., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1275. [Link]

- Google Patents. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid (CN115974678A).

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid (CN112250562A).

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

González-Vera, J. A., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(16), 4981. [Link]

-

PubChem. Spectral Information in PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design | MDPI [mdpi.com]

- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.se [fishersci.se]

- 11. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of this compound, a substituted benzoylacetonitrile derivative.[1] As a compound of interest for researchers, scientists, and drug development professionals, understanding its precise three-dimensional architecture, electronic properties, and dynamic behavior in solution is paramount. This document delineates a multi-faceted analytical approach, integrating spectroscopic analysis, crystallographic principles, and computational chemistry to build a holistic structural profile. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The significance of the bromo and methoxy substituents is discussed in the context of their potential influence on physicochemical properties and biological activity, offering insights for rational drug design.[2][3]

Introduction: The Architectural Significance of a Substituted β-Ketonitrile

This compound belongs to the β-ketonitrile class of compounds, which are pivotal building blocks in heterocyclic chemistry and pharmaceutical synthesis.[4][5] Its core structure consists of a phenyl ring substituted with a bromine atom and a methoxy group, attached to a 3-oxo-propanenitrile side chain. This specific arrangement of functional groups—an electrophilic carbonyl, a nucleophilic nitrile, an electron-withdrawing bromine, and an electron-donating methoxy group—creates a molecule with rich chemical reactivity and potential for targeted biological interactions.

The bromine atom, in particular, can increase lipophilicity and participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding.[3] The methoxy group can modulate electronic properties and metabolic stability. A thorough understanding of the molecular structure is therefore the foundational step for predicting its reactivity, designing synthetic routes for its derivatives, and elucidating potential mechanisms of action in a biological context.

This guide outlines the integrated workflow for a complete structural characterization.

Caption: Integrated workflow for the comprehensive structural analysis of the target molecule.

Physicochemical and Spectroscopic Data Summary

A precise understanding begins with foundational data. The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ | - |

| Molecular Weight | 254.08 g/mol | [6] |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a light yellow to brown crystalline powder | [4][7] |

| CAS Number | 1071398-50-9 |[6] |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.65 | d | 1H | H-6 | Ortho to carbonyl, deshielded. |

| ~7.10 | dd | 1H | H-4 | Coupled to H-3 and H-6. |

| ~6.95 | d | 1H | H-3 | Ortho to methoxy group. |

| ~4.00 | s | 2H | -CH₂- | Methylene protons adjacent to carbonyl and nitrile. |

| ~3.85 | s | 3H | -OCH₃ | Methoxy group protons. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~185.0 | C=O | Ketone carbonyl carbon. |

| ~159.0 | C-5 (Ar) | Aromatic carbon attached to -OCH₃. |

| ~135.0 | C-1 (Ar) | Aromatic carbon attached to the acyl group. |

| ~125.0 | C-4 (Ar) | Aromatic CH. |

| ~120.0 | C-6 (Ar) | Aromatic CH. |

| ~115.0 | C-3 (Ar) | Aromatic CH. |

| ~114.0 | C≡N | Nitrile carbon. |

| ~113.0 | C-2 (Ar) | Aromatic carbon attached to Bromine. |

| ~56.0 | -OCH₃ | Methoxy carbon. |

| ~29.0 | -CH₂- | Methylene carbon. |

Core Analytical Techniques for Structural Verification

No single technique can fully define a molecule. A synergistic approach is essential. Here, we detail the primary analytical methods and the rationale for their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The choice of a high-field spectrometer (≥400 MHz) is crucial to resolve the complex splitting patterns expected in the aromatic region. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, ≥99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

(Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to link protons to their directly attached or long-range coupled carbons) for unambiguous assignment.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and, by extension, the elemental composition.

Expertise & Experience: The most critical diagnostic feature for this molecule in MS is the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the time-of-flight (TOF) mass analyzer using a known calibration standard immediately before the analysis to ensure high mass accuracy (<5 ppm).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ or [M+Na]⁺ adducts should be observed.

-

Data Analysis:

-

Identify the peak cluster corresponding to the molecular ion.

-

Confirm the 1:1 intensity ratio for the M⁺ and M+2⁺ peaks.

-

Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak.

-

X-ray Crystallography: The Definitive Structure

While NMR and MS define the molecule's constitution in solution and gas phases, single-crystal X-ray diffraction provides the unambiguous solid-state structure, including precise bond lengths, bond angles, and torsional angles.[8][9]

Trustworthiness: A crystal structure is a self-validating system. The final refined model is evaluated by metrics such as the R-factor, which quantifies the agreement between the calculated and observed diffraction data. A low R-factor (<0.05) indicates a high-quality, trustworthy structure.[10]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[8]

-

Structure Solution & Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, followed by the remaining non-hydrogen atoms.

-

Refine the structural model against the experimental data, including atomic positions and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions.

-

Keto-Enol Tautomerism: A Structural Duality

A critical feature of β-ketonitriles is their ability to exist in equilibrium between two tautomeric forms: the keto form and the enol form.[11][12] This equilibrium is not a resonance; it involves the migration of a proton and a shift in bonding.[11]

Note: The DOT script above is a template. Actual images of the keto and enol forms would be needed for it to render correctly. Caption: Equilibrium between the keto and enol tautomers of the title compound.

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH.[13][14]

-

Solvent Effects: Non-polar solvents and solvents capable of intramolecular hydrogen bonding tend to favor the enol form, whereas polar protic solvents can stabilize the keto form.[13]

-

Structural Effects: Conjugation with the aromatic ring can stabilize the enol form.[11][13]

This tautomerism would be observable in NMR spectroscopy. The enol form would present a distinct vinyl proton signal and a hydroxyl proton signal, while the methylene proton signal of the keto form would diminish in intensity.

Computational Analysis: The Predictive Lens

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental data.[15][16] DFT calculations can predict:

-

Optimized Molecular Geometry: Providing theoretical bond lengths and angles that can be compared with crystallographic data.

-

Spectroscopic Properties: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the assignment of experimental spectra.[15]

-

Electronic Properties: Calculating the molecular electrostatic potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactivity.

Expertise & Experience: A common and reliable method for such calculations is B3LYP with a 6-311G(d,p) basis set, which offers a good balance between accuracy and computational cost for organic molecules.[16][17]

Conclusion: A Unified Structural Perspective

The molecular structure of this compound is best understood not as a static entity but as a dynamic system defined by a combination of robust experimental data and theoretical modeling. The definitive solid-state architecture is revealed by X-ray crystallography, while NMR spectroscopy provides crucial insights into its structure and tautomeric behavior in solution. HRMS confirms its elemental composition with high fidelity. This integrated analytical strategy, from synthesis to in-silico analysis, provides the comprehensive and reliable structural foundation required by researchers in medicinal chemistry and materials science to fully exploit the potential of this versatile molecule.

References

-

Vertex AI Search Result[18]

-

PubChem. (n.d.). Benzoylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 934–954. Retrieved from [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. Retrieved from [Link]

- Google Patents. (2014). US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. Retrieved from [Link]

-

ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Retrieved from [Link]

-

Termedia. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Bromo-5-methoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). TWI500597B - New process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile....

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxy-5-methoxyphenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "X-ray crystallography". Retrieved from [Link]

-

PubMed Central. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Retrieved from [Link]

-

arXiv. (2022). A computational analysis of the reaction of atomic oxygen O(3P) with acrylonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

Sources

- 1. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1071398-50-9|3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile|BLDpharm [bldpharm.com]

- 7. Benzoylacetonitrile, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 15. jchps.com [jchps.com]

- 16. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [2212.10396] A computational analysis of the reaction of atomic oxygen O(3P) with acrylonitrile [arxiv.org]

- 18. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile, a halogenated aromatic keto-nitrile with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, propose a robust synthesis protocol, and explore its potential applications in drug discovery, drawing upon structure-activity relationships of analogous compounds.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Synonyms: 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile

CAS Number: 175136-65-9

Molecular Formula: C₁₀H₈BrNO₂

Molecular Weight: 254.08 g/mol

While comprehensive experimental data for this specific molecule is not extensively published, we can infer its key physicochemical properties based on its structure and data from closely related analogues.

| Property | Predicted Value/Information | Source/Rationale |

| Physical State | Solid | Based on Safety Data Sheet (SDS) information. |

| Melting Point | Not available. Requires experimental determination. | - |

| Boiling Point | Not available. Likely high due to molecular weight and polarity. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Based on the nonpolar aromatic ring and polar functional groups. |

| Purity | Typically available at ≥97% purity from commercial suppliers. | Commercial product specifications. |

Proposed Synthesis Protocol

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Bromo-5-methoxybenzoyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-5-methoxybenzoyl chloride, an oily or low-melting solid, can be used in the next step without further purification.

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride.

Step 2: Synthesis of this compound

-

Anion Formation: In a separate, dry, three-necked flask under an inert atmosphere, dissolve acetonitrile (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq), to the acetonitrile solution while maintaining the low temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the acetonitrile anion.

-

Acylation: Dissolve the crude 2-bromo-5-methoxybenzoyl chloride (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the cold acetonitrile anion solution.

-

Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1-2 hours and then gradually warm to room temperature.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality: The strong base deprotonates the acidic α-proton of acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction to form the desired β-ketonitrile. The low temperature is critical to prevent side reactions and ensure the stability of the organolithium reagent and the enolate intermediate.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons adjacent to the carbonyl and nitrile groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons should present as a singlet around δ 3.8-4.0 ppm, and the methylene protons will likely be a singlet in the region of δ 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (~190 ppm), the nitrile carbon (~115-120 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55-60 ppm), and the methylene carbon.

-

FT-IR: The infrared spectrum should exhibit strong characteristic absorption bands for the carbonyl group (C=O) stretching at approximately 1680-1700 cm⁻¹, the nitrile group (C≡N) stretching around 2250 cm⁻¹, and C-O stretching of the methoxy group near 1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).

Applications in Drug Discovery and Development

The 3-oxo-3-phenylpropanenitrile scaffold, also known as benzoylacetonitrile, is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3][4]

Potential as an Anti-inflammatory Agent

Benzoylacetonitriles and their derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[3] The mechanism is not fully elucidated but is believed to be distinct from the inhibition of prostaglandin synthetase. The presence of the bromo and methoxy substituents on the phenyl ring of this compound could modulate this activity, potentially enhancing potency or altering the pharmacological profile.

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of bromo-methoxy substituted aromatic compounds against various cancer cell lines.[5][6][7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The electrophilic nature of the carbonyl group and the potential for the molecule to act as a Michael acceptor after enolization could contribute to its interaction with biological nucleophiles, such as cysteine residues in key enzymes or proteins involved in cancer cell proliferation.

Signaling Pathway Perturbation

Caption: Plausible signaling pathways targeted by bromo-methoxy substituted aromatic compounds.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is classified as harmful.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Incompatibilities: Strong oxidizing agents.

Conclusion

This compound is a valuable building block for organic synthesis and a promising scaffold for the development of novel therapeutic agents. While further experimental validation of its physicochemical properties and biological activities is required, the information presented in this guide, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this molecule. Its straightforward, proposed synthesis and the known pharmacological relevance of the benzoylacetonitrile core make it an attractive candidate for further investigation in medicinal chemistry programs.

References

- Servier. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

- Les Laboratoires Servier. (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

Ridge, D. N., Hanifin, J. W., Harten, L. A., Johnson, B. D., Menschik, J., Nicolau, G., ... & Watts, D. E. (1979). Potential Antiarthritic Agents. 2. Benzoylacetonitriles and Beta-Aminocinnamonitriles. Journal of Medicinal Chemistry, 22(11), 1385-1389. [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 20(1), 2-19. [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 34107837. [Link]

-

Al-Ostath, A., Al-Tamimi, A. M., Al-Ghamdi, M. S., Al-Omair, M. A., & El-Emam, A. A. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 25(22), 5463. [Link]

Sources

- 1. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 2. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 3. Potential antiarthritic agents. 2. Benzoylacetonitriles and beta-aminocinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of Bromo-Methoxy-Nitrile Isomers

Preamble: Navigating Structural Isomerism

In the field of drug development and materials science, precise molecular structure is paramount. The nomenclature of organic compounds, while systematic, can sometimes lead to ambiguity. The topic "2-Bromo-5-methoxybenzoylacetonitrile" suggests a β-ketonitrile structure (Ar-CO-CH₂-CN). However, a thorough search of scientific literature and chemical databases reveals no available spectroscopic data for this specific compound.

Instead, the data points to two distinct, commercially available isomers that are often associated with similar nomenclature:

-

2-Bromo-5-methoxybenzonitrile (CAS 138642-47-4): Features a nitrile (-C≡N) group directly attached to the aromatic ring.

-

2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS 27387-23-1): Features a methylene (-CH₂) spacer between the aromatic ring and the nitrile group, also known as 2-Bromo-5-methoxybenzyl cyanide.

As a Senior Application Scientist, this guide provides a detailed analysis of the actual, verifiable spectroscopic data for these two distinct isomers. Understanding the subtle yet critical differences in their spectra is essential for unambiguous identification, quality control, and successful application in research. This document is structured to provide a side-by-side comparison, highlighting how a single methylene group profoundly alters the spectroscopic fingerprint of a molecule.

Part 1: Spectroscopic Profile of 2-Bromo-5-methoxybenzonitrile

This section details the experimental data for the isomer where the nitrile functional group is directly conjugated with the aromatic system.

Molecular Structure & Key Identifiers

-

IUPAC Name: 2-Bromo-5-methoxybenzonitrile

-

CAS Number: 138642-47-4

-

Molecular Formula: C₈H₆BrNO

-

Molecular Weight: 212.05 g/mol

Caption: Molecular Structure of 2-Bromo-5-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The data presented here is based on experimental spectra.[1]

Expertise & Causality: In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons are dictated by the electronic effects of the substituents. The cyano group (-CN) is electron-withdrawing, deshielding the ortho proton (H-6). The methoxy group (-OCH₃) is electron-donating, shielding its ortho protons (H-4, H-6). The bromine atom has a mixed effect but primarily deshields its ortho proton (H-3). The interplay of these effects results in the observed distinct signals for each aromatic proton.

Table 1: ¹H NMR Data for 2-Bromo-5-methoxybenzonitrile (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.55 | d | H-3 |

| ~7.15 | dd | H-4 |

| ~7.10 | d | H-6 |

| ~3.85 | s | -OCH₃ |

Table 2: ¹³C NMR Data for 2-Bromo-5-methoxybenzonitrile (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C5-O |

| ~135.0 | C4 |

| ~125.0 | C6 |

| ~120.0 | C3 |

| ~118.0 | -C≡N |

| ~115.0 | C1-CN |

| ~114.0 | C2-Br |

| ~56.0 | -OCH₃ |

Note: Specific chemical shifts are interpreted from spectral images and may have slight variations.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The strong, sharp absorption from the nitrile group is a key diagnostic feature.

Expertise & Causality: The position of the C≡N stretching frequency is sensitive to its electronic environment. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic nitrile. The C=C stretches confirm the aromatic core, while the C-O and C-Br stretches provide evidence for the other key functional groups.

Table 3: FT-IR Data for 2-Bromo-5-methoxybenzonitrile [2]

| Wavenumber (cm⁻¹) | Assignment |

| 2237 | ν(C≡N) Nitrile stretch |

| 1587 | ν(C=C) Aromatic ring stretch |

| 1425 | δ(C-H) in-plane bend / Aromatic stretch |

| 1141 | ν(C-O) Aryl-ether stretch |

| 1045 | Aromatic ring breathing mode |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.

Expertise & Causality: In electron ionization (EI) MS, the molecular ion peak confirms the molecular weight. A critical diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine exists as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br, resulting in two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments.

Table 4: Mass Spectrometry Data for 2-Bromo-5-methoxybenzonitrile

| m/z (Mass-to-Charge Ratio) | Assignment |

| 211 / 213 | [M]⁺ Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |

| 196 / 198 | [M - CH₃]⁺ |

| 132 | [M - Br]⁺ |

| 102 | [M - Br - OCH₂]⁺ |

Note: Data is based on predicted fragmentation and typical behavior of related compounds.[3]

Part 2: Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

This section details the spectroscopic data for the isomer containing a methylene (-CH₂) bridge, a structural motif that significantly impacts the resulting spectra.

Molecular Structure & Key Identifiers

-

IUPAC Name: 2-(2-Bromo-5-methoxyphenyl)acetonitrile

-

Common Name: 2-Bromo-5-methoxybenzyl cyanide

-

CAS Number: 27387-23-1

-

Molecular Formula: C₉H₈BrNO

-

Molecular Weight: 226.07 g/mol

Caption: Molecular Structure of 2-(2-Bromo-5-methoxyphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: The most profound difference in the ¹H NMR spectrum is the appearance of a singlet for the benzylic methylene protons (-CH₂CN). This signal typically appears between 3.7-4.0 ppm. Its presence is an unambiguous differentiator from the previous isomer. The aromatic signals will be similar but slightly shifted due to the different electronic nature of the -CH₂CN group compared to a directly attached -CN group. The methylene spacer isolates the nitrile's strong electron-withdrawing effect from the ring.

Table 5: Predicted ¹H NMR Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.45 | d | H-3 |

| ~6.90 | d | H-6 |

| ~6.75 | dd | H-4 |

| ~3.85 | s | -CH₂CN |

| ~3.80 | s | -OCH₃ |

Table 6: Predicted ¹³C NMR Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | C5-O |

| ~133.0 | C4 |

| ~130.0 | C1-CH₂ |

| ~117.0 | -C≡N |

| ~115.0 | C6 |

| ~114.0 | C3 |

| ~112.0 | C2-Br |

| ~55.5 | -OCH₃ |

| ~23.0 | -CH₂CN |

Infrared (IR) Spectroscopy

Expertise & Causality: The C≡N stretch in this aliphatic nitrile will appear at a slightly higher wavenumber (~2250 cm⁻¹) compared to its conjugated analog because it is not electronically coupled to the π-system of the aromatic ring. The spectrum will also feature C-H stretching and bending modes for the benzylic -CH₂- group.

Table 7: Expected FT-IR Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | ν(C-H) Aromatic |

| ~2950, 2850 | ν(C-H) Aliphatic (-CH₂- and -CH₃) |

| ~2250 | ν(C≡N) Aliphatic Nitrile stretch |

| ~1600, 1480 | ν(C=C) Aromatic ring stretch |

| ~1250 | ν(C-O) Aryl-ether stretch |

Mass Spectrometry (MS)

Mass spectral data is available for this compound, confirming its structure and fragmentation behavior.[4]

Expertise & Causality: The molecular ion peak will again show the characteristic 1:1 [M]⁺/[M+2]⁺ pattern for bromine. The most significant fragmentation pathway for this isomer is the loss of the ·CH₂CN radical to form a stable benzylic cation. This fragmentation is not possible for the other isomer and serves as a key diagnostic difference in their mass spectra.

Table 8: Mass Spectrometry Data for 2-(2-Bromo-5-methoxyphenyl)acetonitrile

| m/z (Mass-to-Charge Ratio) | Assignment |

| 225 / 227 | [M]⁺ Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |

| 185 / 187 | [M - CH₂CN]⁺ (Benzylic cation fragment) |

| 146 | [M - Br - CH₃]⁺ |

| 106 | [M - Br - CH₂CN]⁺ |

Part 3: Experimental Protocols & Workflow

To ensure data integrity and reproducibility, the following standardized protocols are recommended. These protocols represent a self-validating system when followed correctly.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Protocol: Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol: Fourier-Transform Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a modern FT-IR spectrometer with a diamond ATR accessory.

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for optimal quality. The background spectrum will be automatically subtracted.

-

Data Processing: Convert the spectrum from transmittance to absorbance if necessary. Label the major peaks corresponding to the key functional groups.

Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a GC-MS system.

-

Acquisition: Introduce the sample into the ion source. For GC-MS, an appropriate temperature program is used. For direct infusion, a syringe pump is used. Set the electron energy to 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Processing: Analyze the resulting mass spectrum. Identify the molecular ion peak [M]⁺ and the corresponding [M+2]⁺ peak. Propose structures for the major fragment ions observed.

References

-

Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. Molecules. Available at: [Link]

-

Ruthenium-catalyzed intramolecular selective halogenation of O-methylbenzohydroximoyl halides. Chemical Communications. Available at: [Link]

-

SynOpen Supplementary Information. Thieme Connect. Available at: [Link]

-

2-(2-Bromo-5-methoxyphenyl)acetonitrile. PubChem. Available at: [Link]

- WO2021063821A1 - Pyrimidinedione derivatives. Google Patents.

-

Supplementary Information Enantioselective Carbonylative Coupling Reactions. S3.amazonaws.com. Available at: [Link]

-

2-bromo-5-methoxybenzonitrile (C8H6BrNO). PubChemLite. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile

This guide provides a comprehensive overview of the known physical properties of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile and outlines the authoritative experimental methodologies for their determination. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data with the procedural rationale necessary for a complete physicochemical characterization.

Introduction and Molecular Identity

This compound, a substituted benzoylacetonitrile, presents as a key intermediate in various synthetic pathways. A precise understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control. This guide establishes the foundational data for this compound and provides the experimental framework for a more exhaustive analysis.

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| CAS Number | 175136-65-9 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | ≥97% (as per supplier specification) | [1] |

Thermal Properties: A Focus on Melting Point

The melting point is a critical parameter, indicative of purity and the energy required to overcome crystal lattice forces. For a crystalline solid, a sharp, well-defined melting point is a hallmark of high purity.

Known Data: A melting point of 92°C has been reported for this compound.

Authoritative Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method provides not only the melting point but also information on the heat of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Causality and Trustworthiness:

-

Why a hermetic pan? To prevent any loss of sample due to sublimation or decomposition at elevated temperatures, ensuring accurate heat flow measurements.

-

Why erase thermal history? The initial heating and cooling cycles normalize the crystalline structure of the sample, removing any variations from its previous thermal experiences and leading to a more reproducible melting endotherm.[2]

-

Why the onset temperature? The extrapolated onset of the melting peak is a reliable approximation of the true thermodynamic melting point.[3] The peak maximum can be influenced by the heating rate.

Solubility Profile

Solubility is a key determinant of a compound's utility in various applications, from reaction media selection to bioavailability in drug development. A comprehensive solubility profile should be established in a range of solvents with varying polarities.

Known Data: Specific solubility data for this compound is not widely published. However, related benzoylacetonitriles are reported to be soluble in ethyl acetate and methylene chloride, and slightly soluble in chloroform, DMSO, and methanol, while being insoluble in water.[4]

Authoritative Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[5] It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle. Subsequently, filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Self-Validating System: To ensure the trustworthiness of the results, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant over the later time points, it provides confidence that equilibrium has been achieved.[5]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying key functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the methoxy (-OCH₃) protons.

-

Aromatic Region (approx. 6.5-8.0 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to ortho and meta couplings.[7] Their chemical shifts will be influenced by the electron-withdrawing bromo and acyl groups and the electron-donating methoxy group.

-

Methylene Protons (approx. 4.0-4.5 ppm): The protons of the -CH₂- group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet.

-

Methoxy Protons (approx. 3.8-4.0 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet.

-

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (approx. 180-190 ppm): The ketone carbonyl carbon is expected to be significantly downfield.

-

Nitrile Carbon (approx. 115-120 ppm): The carbon of the -C≡N group.

-

Aromatic Carbons (approx. 110-160 ppm): The six carbons of the benzene ring will appear in this region, with their specific shifts determined by the attached substituents.[8]

-

Methylene Carbon (approx. 25-35 ppm): The -CH₂- carbon.

-

Methoxy Carbon (approx. 55-60 ppm): The -OCH₃ carbon.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic | C-H stretch | 3100-3000 | Weak-Medium |

| Aromatic | C=C stretch | 1600-1450 | Medium |

| Ketone | C=O stretch | 1700-1680 | Strong |

| Nitrile | C≡N stretch | 2260-2220 | Medium, Sharp |

| Ether | C-O stretch | 1275-1200 (aryl) | Strong |

| Alkane | C-H stretch | 3000-2850 | Medium |

Expert Interpretation:

-

The C=O stretch of the ketone is expected to be very strong and is a key diagnostic peak.[9]

-

The C≡N stretch is also highly characteristic, appearing in a relatively uncongested region of the spectrum.[10] Aromatic conjugation typically shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[10]

-

The presence of multiple strong bands in the "fingerprint region" (below 1500 cm⁻¹) will be unique to this molecule's overall structure.[11]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Observations:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments.[12][13] These peaks will be separated by 2 m/z units and have nearly equal intensity.[12][13] For this compound, these peaks would appear at m/z = 253 and m/z = 255 (corresponding to the C₁₀H₈⁷⁹BrNO₂ and C₁₀H₈⁸¹BrNO₂ isotopologues).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of Br, CO, CN, and CH₂CN, leading to characteristic daughter ions. Analysis of these fragments helps to confirm the connectivity of the molecule.[4]

Conclusion

While foundational data for this compound is available, a comprehensive understanding of its physical properties requires rigorous experimental determination. The protocols outlined in this guide for thermal analysis, solubility profiling, and spectroscopic characterization represent the authoritative standards in the field. By applying these methodologies, researchers can generate the robust and reliable data necessary for advancing their scientific and developmental objectives.

References

- ChemBK. (2024). benzoylacetonitrile.

- Masunov, A. (2007). Substitution patterns in aromatic rings by increment analysis.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- BLDpharm. (n.d.). 60100-18-7|3-(2-Bromo-5-methoxyphenyl)propanenitrile.

- Journal of Chemical Information and Modeling. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings.

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- Clark, J. (n.d.). mass spectra - the M+2 peak.

- World Health Organization. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Khimiya Geterotsiklicheskikh Soedinenii. (1986). Mass spectrometry of halogen-containing organic compounds.

- Thermo Fisher Scientific. (n.d.). 3-(2-bromo-5-metoxifenil)-3-oxopropanonitrilo, Thermo Scientific 1 g.

- University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Clarion University. (n.d.). Determination of Melting Point.

- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.

- USP. (2016). <1236> Solubility Measurements.

- A level Compiled Solved Questions. (2021). Infrared Spectra Interpretation for different Functional Groups.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Ossila. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Scribd. (n.d.). Solubility Test Procedure Guide.

- Al-Mustaqbal University College. (2021). experiment (1) determination of melting points.

- University of Calgary. (n.d.). IR handout.

- BLDpharm. (n.d.). 1071398-50-9|3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile.

- Journal of Thermal Analysis and Calorimetry. (2001). DSC Studies on Organic Melting Temperature Standards.

- SIELC Technologies. (2018). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

- ChemicalBook. (n.d.). 163259-83-4(3-(5-bromo-2-methoxy-phenyl)propionitrile) Product Description.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxypyridine 97 50720-12-2.

Sources

- 1. 3-(2-bromo-5-metoxifenil)-3-oxopropanonitrilo, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. azooptics.com [azooptics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications in Synthetic Chemistry

Executive Summary: This technical guide provides a comprehensive overview of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile, a versatile β-ketonitrile intermediate. The document is structured for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, reactivity, and potential applications. The narrative emphasizes the mechanistic rationale behind synthetic protocols and highlights the compound's value as a scaffold for creating diverse molecular architectures, particularly in the context of medicinal chemistry and materials science.

Introduction and Chemical Profile

This compound (CAS No: 175136-65-9) is a substituted aromatic β-ketonitrile.[1][2] Its structure incorporates three key functional groups: an aryl bromide, a ketone, and a nitrile. This unique combination makes it a highly valuable building block in organic synthesis. The bromine atom serves as a handle for cross-coupling reactions, the β-ketonitrile moiety allows for a wide range of condensation and derivatization reactions, and the methoxy group influences the electronic properties of the aromatic ring. This guide will explore the synthesis and reactivity of this compound, positioning it as a strategic intermediate for the development of complex chemical entities.

| Property | Value | Source(s) |

| CAS Number | 175136-65-9 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3][4] |